Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate

CAS No.: 898777-75-8

Cat. No.: VC2303404

Molecular Formula: C14H15F3O3

Molecular Weight: 288.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898777-75-8 |

|---|---|

| Molecular Formula | C14H15F3O3 |

| Molecular Weight | 288.26 g/mol |

| IUPAC Name | ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate |

| Standard InChI | InChI=1S/C14H15F3O3/c1-2-20-13(19)8-4-7-12(18)10-5-3-6-11(9-10)14(15,16)17/h3,5-6,9H,2,4,7-8H2,1H3 |

| Standard InChI Key | VHEJHSFDYVEWJV-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCC(=O)C1=CC(=CC=C1)C(F)(F)F |

| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC(=CC=C1)C(F)(F)F |

Introduction

Chemical Properties and Structure

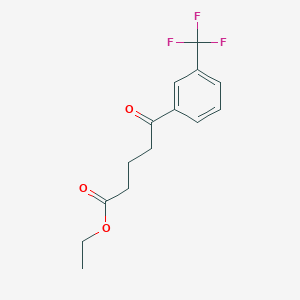

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate is a fluorinated organic compound characterized by its distinct structural features, including a trifluoromethyl group attached to a phenyl ring at the meta position. This compound belongs to the class of esters derived from carboxylic acids and alcohols, with the trifluoromethyl substituent significantly influencing its chemical behavior and potential applications.

Molecular Information

The key molecular characteristics of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 898777-75-8 |

| Molecular Formula | C₁₄H₁₅F₃O₃ |

| Molecular Weight | 288.26 g/mol |

| IUPAC Name | Ethyl 5-oxo-5-[3-(trifluoromethyl)phenyl]pentanoate |

The compound features a central carbon backbone with several functional groups, including a trifluoromethyl group (-CF₃) attached to a phenyl ring at the meta position, a ketone group connecting the phenyl ring to the carbon chain, and an ester group at the terminal end of the carbon chain. These structural elements contribute to the compound's unique chemical properties and reactivity patterns.

Structural Characteristics

The trifluoromethyl group significantly influences the electronic properties of the phenyl ring due to its strong electron-withdrawing nature. This affects the reactivity of the compound, particularly at the sites adjacent to the phenyl ring. The meta position of the trifluoromethyl group creates a specific electronic distribution within the molecule that influences its interactions with biological targets.

The presence of the ketone functional group provides a site for nucleophilic addition reactions, while the ester group can undergo hydrolysis, transesterification, and other transformations typical of carboxylic acid derivatives. These reactive centers make Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate a versatile building block in organic synthesis.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate typically involves a multi-step process. One common method utilizes a Claisen-Schmidt condensation reaction between ethyl acetoacetate and 3-trifluoromethylbenzaldehyde in the presence of a base such as sodium ethoxide.

The general synthesis pathway includes:

-

Condensation of ethyl acetoacetate with 3-trifluoromethylbenzaldehyde

-

Cyclization of the intermediate product

-

Esterification to yield the final product

This synthetic approach provides good yields and high purity when reaction conditions are carefully controlled. Alternative routes may involve the direct esterification of 5-oxo-5-(3-trifluoromethylphenyl)valeric acid with ethanol, typically catalyzed by acids such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, the synthesis of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate may be optimized through continuous flow processes. These methods offer several advantages over batch processes, including:

-

Enhanced control over reaction parameters (temperature, pressure)

-

Improved safety profiles for exothermic reactions

-

Higher efficiency and yield

-

Reduced waste generation

Industrial production typically employs automated systems for precise control over reaction conditions, with special attention to purification techniques to ensure high product quality. The scaling of laboratory procedures requires careful consideration of heat transfer, mixing efficiency, and process safety.

Chemical Reactions

Types of Reactions

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate can participate in various chemical reactions due to its functional groups. The most common reactions include:

Nucleophilic Addition

The ketone group is susceptible to nucleophilic addition reactions with various nucleophiles, leading to the formation of a wide range of derivatives.

Transesterification

The ester group can undergo transesterification with other alcohols to form different ester derivatives.

Reaction Mechanisms

The trifluoromethyl group significantly influences the reaction mechanisms of this compound. As a strong electron-withdrawing group, it can:

-

Alter the electron density distribution in the phenyl ring

-

Enhance the electrophilicity of the carbonyl carbon

-

Stabilize negative charges in transition states

-

Affect the acidity of adjacent hydrogen atoms

These electronic effects contribute to the unique reactivity patterns observed with Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate compared to non-fluorinated analogs.

Biological Activities

Enzyme Inhibition Properties

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate has demonstrated potential as an enzyme inhibitor in biochemical studies. The trifluoromethyl group enhances its efficacy by stabilizing enzyme-substrate complexes. The compound's ability to interact with specific enzymes makes it a candidate for various therapeutic applications, particularly in areas where targeted enzyme inhibition could provide therapeutic benefits.

Research suggests that compounds containing trifluoromethyl groups can effectively bind to hydrophobic pockets in enzymes, enhancing their inhibitory activity. The meta position of the trifluoromethyl group in this compound provides a specific spatial arrangement that can optimize these interactions in certain enzyme classes.

Antimicrobial Activity

Recent studies have indicated that Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate may possess antimicrobial properties. The trifluoromethyl group enhances the compound's lipophilicity, which can improve membrane penetration—a critical factor for antimicrobial efficacy.

The potential mechanisms of antimicrobial action may include:

-

Disruption of bacterial cell membrane integrity

-

Inhibition of essential bacterial enzymes

-

Interference with bacterial protein synthesis

-

Disruption of bacterial cell wall synthesis

These properties make Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate a compound of interest in the development of novel antimicrobial agents, particularly as resistance to existing antibiotics continues to increase.

Applications in Research and Industry

Pharmaceutical Applications

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate serves as an important building block in pharmaceutical research. Its unique structural features, particularly the trifluoromethyl group, make it valuable for medicinal chemistry applications. The compound may be used in the synthesis of drug candidates targeting various therapeutic areas, including:

-

Anti-inflammatory agents

-

Antimicrobial compounds

-

Enzyme inhibitors

-

Receptor modulators

The trifluoromethyl group is known to enhance drug-like properties such as metabolic stability, membrane permeability, and target selectivity, making derivatives of this compound potentially valuable in drug discovery programs.

Organic Synthesis Applications

In organic synthesis, Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate serves as a versatile intermediate for creating more complex molecules. The functional groups present in the compound provide multiple reactive sites for further elaboration, enabling the construction of diverse molecular frameworks.

Common synthetic transformations using this compound include:

-

Functional group interconversions

-

Carbon-carbon bond formations

-

Heterocycle synthesis

-

Construction of fluorinated building blocks

These synthetic capabilities make the compound valuable in both academic research and industrial applications focused on creating structurally complex and functionally diverse molecules.

Comparative Analysis with Structural Isomers

Positional Isomers Comparison

Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate can be compared with its positional isomers, where the trifluoromethyl group is located at different positions on the phenyl ring (ortho, meta, or para). This comparison provides insights into how the position of the trifluoromethyl group influences chemical properties and biological activities.

| Property | Ethyl 5-oxo-5-(2-trifluoromethylphenyl)valerate (Ortho) | Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate (Meta) | Ethyl 5-oxo-5-(4-trifluoromethylphenyl)valerate (Para) |

|---|---|---|---|

| CAS Number | 898777-69-0 | 898777-75-8 | 898777-81-6 |

| Structural Feature | -CF₃ at ortho position | -CF₃ at meta position | -CF₃ at para position |

| Electronic Effects | Significant steric hindrances; potential intramolecular interactions | Balanced electronic distribution | Enhanced resonance effects with carbonyl |

| Reactivity Pattern | May exhibit reduced reactivity due to steric effects | Moderate reactivity | May show enhanced reactivity at specific positions |

| Biological Activity | Different binding profile due to conformational effects | Unique enzyme interactions | Different receptor binding characteristics |

The position of the trifluoromethyl group significantly influences the chemical stability, lipophilicity, and biological activity compared to its isomers. The meta isomer (Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate) often provides a balance between electronic effects and steric considerations, which can be advantageous for certain applications.

Structure-Activity Relationships

Structure-activity relationship studies involving these isomers have revealed that the position of the trifluoromethyl group can significantly impact biological activity. For enzyme inhibition, the meta position may provide optimal spatial arrangement for interaction with specific binding pockets in target enzymes.

The trifluoromethyl group enhances lipophilicity regardless of position, but the meta arrangement in Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate creates a unique electronic distribution that can influence:

-

Binding affinity to protein targets

-

Metabolic stability

-

Membrane permeability

-

Distribution in biological systems

These structure-activity relationships are crucial for understanding how structural modifications can be used to optimize the properties of this compound for specific applications.

Future Research Directions

Advanced Synthetic Applications

Future synthetic applications may involve:

-

Development of stereoselective methods for creating chiral derivatives

-

Exploration of green chemistry approaches for more sustainable synthesis

-

Investigation of catalytic methods for efficient transformations

-

Application in diversity-oriented synthesis to create compound libraries

These advanced synthetic applications could expand the utility of Ethyl 5-oxo-5-(3-trifluoromethylphenyl)valerate in both research and industrial settings.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume